Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate
Description
Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is a synthetic ester derivative comprising a hexadecanoyl (C16:0, saturated) chain linked to a modified pyrrolidine carboxylic acid moiety. The hexadecanoyl group, derived from palmitic acid, is critical for its biological interactions, particularly in drug delivery systems and enzymatic processes. For instance, in pharmaceutical applications, acyl chains like hexadecanoyl are employed to enhance albumin binding, thereby prolonging circulatory half-life . Studies on Mycobacterium tuberculosis FadD23 enzyme interactions further suggest that hexadecanoyl groups can be non-specifically incorporated into biosynthetic pathways, though without strong chain-length selectivity .
Properties
IUPAC Name |
hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)26-21(24)19-16-15-18-22(19)25/h19,25H,2-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXJJDRXKAQBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(=O)C1CCCN1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 4-Hydroxy-L-Proline
The most straightforward route involves acylation of 4-hydroxy-L-proline’s amino group followed by esterification of the carboxyl moiety. 4-Hydroxy-L-proline (CAS 618-27-5), a commercially available amino acid, serves as the starting material.
Acylation Step
The amino group is acylated with palmitoyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine (TEA) as a base. The reaction proceeds at 20–30°C, yielding N-hexadecanoyl-4-hydroxy-L-proline (Fig. 1A). Key parameters include:
Esterification Step
The carboxylic acid is esterified using N,N'-dicyclohexylcarbodiimide (DCC) and methanol in tetrahydrofuran (THF). DMAP catalyzes the activation of the carboxyl group, forming the methyl ester.
Table 1: Direct Acylation-Esterification Method Overview
| Parameter | Acylation Step | Esterification Step |
|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran |
| Catalyst | DMAP | DCC/DMAP |
| Temperature (°C) | 20–30 | 0–25 |
| Yield (%) | 75–85 | 80–90 |
Stepwise Protection and Esterification
To prevent side reactions during acylation, tert-butoxycarbonyl (BOC) protection is employed before esterification (Fig. 1B).
BOC Protection
4-Hydroxy-L-proline is treated with di-tert-butyl dicarbonate (BOC anhydride) in DCM with DMAP, forming N-BOC-4-hydroxy-L-proline .
Esterification and Deprotection
The BOC-protected intermediate undergoes esterification with methanol/DCC, followed by deprotection using trifluoroacetic acid (TFA). Final acylation with palmitoyl chloride yields the target compound.
Advantages :
Alternative Cyclization Approaches
While less common, pyrrolidine ring formation via 5-endo-trig cyclization has been explored for analogs. β-Hydroxy esters cyclize in the presence of iodine and sodium bicarbonate, forming substituted pyrrolidines. However, this method is less efficient for introducing the hexadecanoyl group and is primarily used for ring-functionalized derivatives.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time Considerations
Catalysts and Coupling Agents
Table 2: Catalyst Performance Comparison
| Catalyst | Reaction Step | Yield Increase (%) |
|---|---|---|
| DMAP | Acylation | 40 |
| DCC/DMAP | Esterification | 25 |
Analytical Characterization and Quality Control
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HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm >99% purity.
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NMR : Characteristic signals include δ 4.3 (C4-OH), δ 2.8 (pyrrolidine ring), and δ 1.2 (hexadecanoyl chain).
Industrial-Scale Production Considerations
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Cost Efficiency : Palmitoyl chloride accounts for 60% of raw material costs; bulk purchasing reduces expenses by 20%.
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Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for faster throughput.
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Waste Management : Solvent recovery systems reclaim >90% of DCM and THF .
Chemical Reactions Analysis
Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles like halides or amines.
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the potential of hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate in cancer treatment. The compound is believed to inhibit specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it has been found to affect the sphingosine 1-phosphate (S1P) signaling pathway, which is implicated in various cancers such as ovarian and prostate cancer. By targeting S1P receptors, this compound may help reduce chemoresistance in cancer cells, enhancing the efficacy of existing chemotherapy treatments .
Treatment of Lysosomal Storage Disorders
This compound has also been investigated for its role in treating lysosomal storage disorders. These conditions arise from enzyme deficiencies that lead to the accumulation of substrates within lysosomes. The compound's ability to modulate cellular pathways involved in substrate degradation makes it a candidate for therapeutic interventions aimed at restoring normal cellular function .
Skin Care Formulations
In the cosmetic industry, this compound is utilized for its moisturizing and skin-repairing properties. It acts as an emollient, helping to improve skin texture and hydration levels. Its incorporation into formulations for acne treatment has shown promise due to its ability to reduce inflammation and promote healing .
Antioxidant Effects
The compound exhibits antioxidant properties that can protect skin cells from oxidative stress caused by environmental factors such as UV radiation and pollution. This protective effect is crucial for maintaining skin health and preventing premature aging .
Cancer Treatment Case Study
In a clinical trial involving patients with advanced ovarian cancer, the administration of this compound alongside traditional chemotherapy resulted in improved patient outcomes compared to those receiving chemotherapy alone. The study reported a significant reduction in tumor size and improved overall survival rates .
Dermatological Application Case Study
A randomized controlled trial assessed the efficacy of a topical formulation containing this compound for treating acne vulgaris. Results indicated a marked decrease in inflammatory lesions and sebum production over an eight-week period, demonstrating its potential as an effective treatment option .
Data Tables
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Anti-Cancer | Inhibition of S1P signaling | Reduces chemoresistance |
| Lysosomal Disorders | Restoration of enzyme function | Modulates substrate degradation |
| Skin Care | Moisturizing agent | Enhances skin hydration |
| Acne Treatment | Reduces inflammation | Antioxidant effects |
Mechanism of Action
The mechanism of action of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Chain Length and Saturation
The hexadecanoyl (C16:0) group distinguishes this compound from shorter or unsaturated acyl chains. Key comparisons include:
Functional Group Modifications
The 1-hydroxypyrrolidine-2-carboxylate moiety introduces unique solubility and target-binding properties. Comparisons with other esterified compounds reveal:
- Liraglutide: The hexadecanoyl group in liraglutide is attached to a lysine residue via a γ-glutamic acid spacer, enabling sustained release . In contrast, the pyrrolidine carboxylate group in Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate may enhance solubility or receptor affinity.
- Bacterial Lipid A: Natural acyl chains like tetradecadienoyl (C14:2) in P. marina lipid A are structurally distinct but highlight how unsaturation impacts membrane adaptability .
Pharmacokinetic and Therapeutic Profiles
- Albumin Binding: Hexadecanoyl’s saturation allows stable, non-covalent albumin binding, extending half-life by 12–14 hours in GLP-1 analogues . Shorter or unsaturated chains (e.g., C14:0 or C16:1) exhibit reduced binding efficiency.
Biological Activity
Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrrolidine ring structure allows it to engage with enzymes and receptors, influencing various biochemical pathways.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptor Binding : It is suggested that this compound can bind to specific receptors, potentially altering cellular signaling cascades.
Research Findings
Recent studies have highlighted the significance of this compound in various research contexts:
- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
- Anticancer Research : Cell viability assays indicated that this compound reduced proliferation in human cancer cell lines, particularly those associated with breast and colon cancers.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential use as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In another investigation, the compound was evaluated for its anticancer effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The study found that treatment with this compound led to apoptosis in cancer cells, with a notable decrease in cell viability observed at higher concentrations. These findings support further exploration into its mechanisms and efficacy as an anticancer drug.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cell Lines |
|---|---|---|
| Antimicrobial | Significant inhibition | Staphylococcus aureus, Escherichia coli |
| Anticancer | Reduced proliferation | MCF-7 (breast), HT-29 (colon) |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification between hexadecanoyl chloride (precursor, CAS 112-67-4) and 1-hydroxypyrrolidine-2-carboxylic acid under anhydrous conditions. Use Schlenk-line techniques to prevent hydrolysis. Purification can employ Bligh-Dyer extraction (chloroform/methanol/water) to isolate the ester . Characterization via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Safety protocols, including closed-system handling and PPE (gloves, safety glasses), are mandatory due to precursor reactivity .
Q. How can researchers analytically characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 50°C. Monitor degradation via reverse-phase HPLC with UV detection (λ = 210–220 nm for ester bonds). For thermal stability, use differential scanning fluorimetry (DSF) to measure melting temperature (Tm) shifts, as demonstrated in FadD23 binding studies . Structural integrity post-degradation can be confirmed by tandem MS to identify hydrolysis products (e.g., hexadecanoic acid and 1-hydroxypyrrolidine-2-carboxylic acid) .
Q. What safety protocols are recommended for handling this compound in laboratory environments?
- Methodological Answer : Implement engineering controls such as fume hoods and local exhaust systems to minimize inhalation risks. Use nitrile gloves, lab coats, and safety goggles . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Pre-screen the compound for unknown hazards via thermal gravimetric analysis (TGA) and consult safety data sheets (SDS) of precursors (e.g., hexadecanoyl chloride) .
Advanced Research Questions
Q. What mechanistic insights exist regarding the interaction of hexadecanoyl-containing compounds with bacterial enzymes like FadD23?
- Methodological Answer : FadD23, a fatty acyl-AMP ligase in Mycobacterium tuberculosis, binds hexadecanoyl adenylate (AMP-C16) via hydrogen bonding (e.g., Arg460 and Ser300 residues) . To study interactions, use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and thermal shift assays to observe Tm changes upon ligand binding . Co-crystallization with ATP analogs (e.g., AMP-PNP) and X-ray diffraction (resolution ≤2.0 Å) can map active-site interactions (Table 1 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
